

# Introduction: A Fluorinated Building Block of Strategic Importance

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## Compound of Interest

Compound Name:	2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate
CAS No.:	1000576-96-4
Cat. No.:	B3362505

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In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF<sub>3</sub>) group, in particular, has garnered significant attention for its ability to enhance crucial pharmacokinetic properties. This guide focuses on **2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate**, a versatile chemical intermediate that combines the benefits of this fluorinated moiety with the reactive potential of an isothiocyanate handle. Its formal CAS number is 1000576-96-4.<sup>[1]</sup>

This molecule is not merely a reagent but a strategic building block for researchers and scientists in drug development. The presence of the trifluoromethoxy group can significantly increase a molecule's lipophilicity and metabolic stability, which are critical for improving bioavailability and half-life.<sup>[2][3]</sup> The methyl group provides steric and electronic influence, while the isothiocyanate group offers a reliable and highly specific point of covalent attachment to biological targets or other synthetic intermediates. This guide provides a senior application scientist's perspective on the core properties, synthesis, reactivity, and strategic applications of this compound.

## Physicochemical and Structural Data

A clear understanding of a compound's physical properties is the foundation for its effective use in synthesis and screening. The key data for **2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate** are summarized below.

Property	Value	Source
CAS Number	1000576-96-4	[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>3</sub> NOS	[1]
Molecular Weight	233.21 g/mol	[1]
Synonyms	1-isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene	[1]
Storage Conditions	2-8°C, Refrigerator	[1]

## Core Reactivity: The Isothiocyanate as an Electrophilic Hub

The synthetic utility of **2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate** is dominated by the reactivity of the isothiocyanate ( $-N=C=S$ ) group. The central carbon atom of this moiety is highly electrophilic, making it an excellent target for a wide range of nucleophiles.[2] In the context of drug development and bioconjugation, its reaction with primary amines is of paramount importance.

This reaction proceeds via a nucleophilic addition mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the isothiocyanate.[4] This forms a stable and robust thiourea linkage, a common structural motif in many biologically active compounds. The reaction is typically efficient and proceeds under mild conditions, often requiring only a suitable solvent and, in some cases, a non-nucleophilic base to facilitate the reaction, especially with less reactive aromatic amines.[5][6] The pH can be a critical factor; for reactions with proteins, a pH of 8.5 to 9.5 is often optimal for modifying lysine residues.[5][7]

*Reaction of the isothiocyanate with a primary amine.*

## Protocol: Synthesis of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate

The synthesis of aryl isothiocyanates is a well-established field, typically starting from the corresponding aniline. The following protocol is a robust, two-step, one-pot procedure adapted from modern methods utilizing a desulfurization reagent.[8] This approach avoids the use of highly toxic reagents like thiophosgene.

Starting Material: 2-Methyl-4-(trifluoromethoxy)aniline

### Step 1: In Situ Formation of Dithiocarbamate Salt

- **Reactor Setup:** To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere (N<sub>2</sub> or Ar) inlet, add 2-Methyl-4-(trifluoromethoxy)aniline (1 equivalent).
- **Solvent and Base:** Dissolve the aniline in a suitable aprotic solvent such as Dichloromethane (DCM) or Toluene. Add a tertiary amine base, such as Triethylamine (TEA) (2-3 equivalents).
- **CS<sub>2</sub> Addition:** Cool the mixture to 0-5°C using an ice bath. Add carbon disulfide (CS<sub>2</sub>) (1.5-2 equivalents) dropwise via the dropping funnel over 30-60 minutes. Causality: The base deprotonates the aniline, increasing its nucleophilicity to attack the carbon disulfide, forming the dithiocarbamate salt. The dropwise addition at low temperature controls the exothermic reaction.
- **Reaction:** Allow the reaction to stir at room temperature for 2-4 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

### Step 2: Desulfurization to Form the Isothiocyanate

- **Reagent Addition:** To the stirred suspension from Step 1, add a desulfurizing agent. A modern, effective choice is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO<sup>-</sup>) (1 equivalent).[8] Alternatively, tosyl chloride can be used.[9]
- **Reaction Conditions:** The reaction can be stirred at room temperature or gently heated (e.g., 40-50°C) to drive the conversion. Microwave-assisted synthesis can also significantly

accelerate this step.[8] Causality: The desulfurizing agent activates the dithiocarbamate, facilitating the elimination of a sulfur equivalent and the formation of the stable  $-N=C=S$  bond.

- Workup: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with DCM and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield the pure **2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate**.

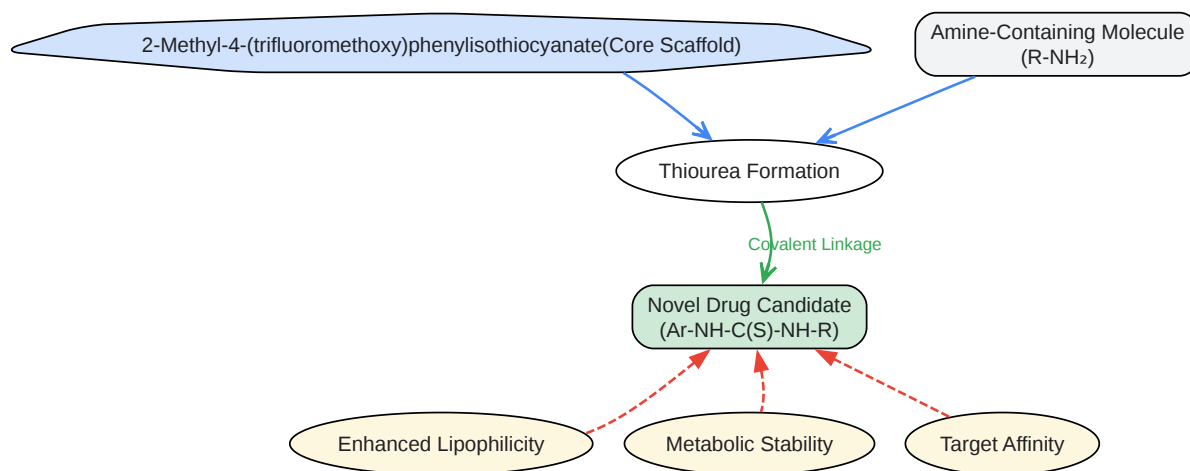
*Synthetic workflow for the target isothiocyanate.*

## Strategic Applications in Drug Discovery

The true value of **2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate** lies in its application as a strategic fragment for building complex, biologically active molecules.

- Improving Pharmacokinetic Profiles: The trifluoromethoxy group is a bioisostere for other functional groups but possesses unique properties. It is highly lipophilic and strongly electron-withdrawing, which can enhance a drug candidate's ability to cross cellular membranes.[2] Crucially, the C-F bonds are exceptionally strong, making the  $-OCF_3$  group highly resistant to metabolic degradation (e.g., by cytochrome P450 enzymes), thus increasing the compound's in vivo half-life.[3]
- Scaffold for Novel Therapeutics: By reacting this isothiocyanate with various amine-containing molecules, a library of thiourea derivatives can be rapidly synthesized. This is a common strategy for generating novel compounds for high-throughput screening. The resulting thioureas are often investigated for a wide range of activities, including as potential anticancer, antimicrobial, and anti-inflammatory agents.[10] For instance, related trifluoromethyl-containing isothiocyanates and their thiourea derivatives have been investigated as promising inhibitors for breast cancer targets.[10]
- Covalent Inhibitors and Probes: The isothiocyanate group can act as a mild electrophile capable of forming covalent bonds with nucleophilic residues (like lysine or cysteine) on a protein target.[11] This makes it a valuable warhead for designing targeted covalent

inhibitors, which can offer increased potency and prolonged duration of action compared to non-covalent counterparts.



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*Role as a building block in drug candidate synthesis.*

## Conclusion

**2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate** is a powerful and versatile tool for the modern medicinal chemist. It provides a pre-packaged solution for introducing the pharmacokinetically favorable trifluoromethoxy group onto a scaffold, while the isothiocyanate functional group offers a reliable and specific handle for further synthetic elaboration or direct conjugation. Its strategic use enables the efficient creation of novel chemical entities with enhanced drug-like properties, making it an invaluable asset in the pipeline of therapeutic discovery and development.

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